molecular formula C26H25ClN2 B2752321 1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole CAS No. 338772-11-5

1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole

Cat. No.: B2752321
CAS No.: 338772-11-5
M. Wt: 400.95
InChI Key: RFEGLJAASWLGPD-SAPNQHFASA-N
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Description

1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a tert-butyl group, a chlorostyryl group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the tert-butyl, benzyl, and chlorostyryl groups through various substitution reactions. Key steps may include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Introduction of the tert-butyl group: This can be done using tert-butyl halides in the presence of a base.

    Attachment of the benzyl group: This step often involves the use of benzyl halides under nucleophilic substitution conditions.

    Addition of the chlorostyryl group: This can be achieved through a Heck reaction or similar coupling reactions involving styryl halides and chlorinated aromatic compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chlorostyryl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, aryl halides, and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Tert-butyl)benzyl)-2-(2-methylstyryl)-1H-1,3-benzimidazole
  • 1-(4-(Tert-butyl)benzyl)-2-(2-bromostyryl)-1H-1,3-benzimidazole
  • 1-(4-(Tert-butyl)benzyl)-2-(2-fluorostyryl)-1H-1,3-benzimidazole

Uniqueness

1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole is unique due to the presence of the chlorostyryl group, which can impart distinct chemical and biological properties compared to its analogs. The tert-butyl group also contributes to its steric and electronic characteristics, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-2-[(E)-2-(2-chlorophenyl)ethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2/c1-26(2,3)21-15-12-19(13-16-21)18-29-24-11-7-6-10-23(24)28-25(29)17-14-20-8-4-5-9-22(20)27/h4-17H,18H2,1-3H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEGLJAASWLGPD-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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